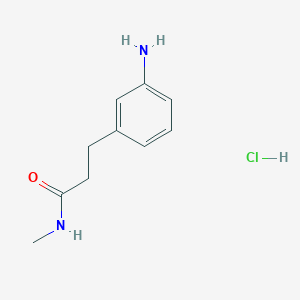

3-(3-aminophenyl)-N-methylpropanamide hydrochloride

Descripción general

Descripción

3-(3-aminophenyl)-N-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds, such as 3-aminophenylboronic acid hydrochloride, are commonly used as reagents in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds by the reaction with aryl or vinyl halides .

Mode of Action

In the case of suzuki-miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Suzuki-miyaura coupling reactions, which similar compounds participate in, are widely applied in the formation of carbon-carbon bonds . This process can affect various biochemical pathways depending on the specific reactants and products involved.

Result of Action

The suzuki-miyaura coupling reactions that similar compounds participate in result in the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds with potential biological activity.

Action Environment

The success of suzuki-miyaura coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Actividad Biológica

3-(3-aminophenyl)-N-methylpropanamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an amide functional group with an aromatic amine, which contributes to its unique chemical properties. Its molecular structure can be represented as follows:

- Chemical Formula : C10H14ClN2O

- Molecular Weight : Approximately 200.68 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- CETP Inhibition : The compound has been shown to inhibit Cholesteryl Ester Transfer Protein (CETP), which plays a crucial role in lipid metabolism. Inhibition of CETP can lead to increased levels of high-density lipoprotein cholesterol (HDL-C) and decreased low-density lipoprotein cholesterol (LDL-C), potentially reducing the risk of atherosclerosis and cardiovascular diseases .

Therapeutic Applications

- Cardiovascular Diseases : Due to its CETP inhibitory activity, the compound may serve as a therapeutic agent for dyslipidemia and related cardiovascular conditions.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Case Studies and Experimental Data

A series of studies have evaluated the efficacy of this compound in various biological assays:

- In vitro Studies : In vitro assays have shown that the compound exhibits significant inhibition of CETP activity at concentrations as low as 10 µM, with a calculated IC50 value indicating effective dose-response relationships .

- Animal Models : Animal studies demonstrated that administration of the compound resulted in significant reductions in LDL-C levels compared to control groups, indicating its potential for managing cholesterol levels in vivo.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | CETP Inhibition | Antimicrobial Activity | Other Notable Effects |

|---|---|---|---|

| This compound | Yes (IC50 = 10 µM) | Moderate | Potential anti-inflammatory effects |

| N-(4-aminophenyl)-2-methylpropanamide | No data available | High | Strong cytotoxic effects in cancer cells |

| N-(4-nitrophenyl)-2-methylpropanamide | Yes (IC50 = 15 µM) | Low | Increased reactive oxygen species production |

Aplicaciones Científicas De Investigación

Drug Development

3-(3-Aminophenyl)-N-methylpropanamide hydrochloride serves as an intermediate in the synthesis of bioactive molecules. Its ability to undergo further functionalization allows researchers to modify its structure to enhance pharmacological properties. This makes it a valuable compound in the design of drugs targeting various diseases, particularly those affecting neurological pathways .

Neurological Disorders

Research indicates that compounds with similar structures are effective in targeting neurotransmitter systems, including serotonin and dopamine receptors. This suggests that this compound may have potential applications in treating disorders such as depression and anxiety .

Interaction with Biological Targets

The compound is believed to interact with specific receptors or enzymes involved in neurotransmitter signaling pathways. For instance, it may inhibit certain enzymes that degrade neurotransmitters or modulate receptor activity, thereby enhancing neurotransmission .

Synthesis of Bioactive Compounds

A study highlighted the synthesis of various derivatives from this compound, demonstrating its versatility as a precursor in creating compounds with enhanced biological activity against cancer cell lines .

| Compound Derivative | Biological Activity |

|---|---|

| Derivative A | IC50 = 25 µM (MCF7) |

| Derivative B | IC50 = 30 µM (A549) |

This table summarizes the cytotoxic effects observed in breast (MCF7) and lung (A549) cancer cell lines, indicating promising anticancer activity.

Antimicrobial Studies

In vitro tests have indicated that derivatives of similar compounds can inhibit the growth of pathogenic bacteria such as E. coli and S. aureus. These findings suggest that this compound could be further explored for its potential antimicrobial properties:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions to form nitro derivatives or imines.

Example Reaction:

3-(3-Aminophenyl)-N-methylpropanamide hydrochloride → 3-(3-Nitrophenyl)-N-methylpropanamide

| Conditions | Reagents | Product Yield | Reference |

|---|---|---|---|

| Acidic aqueous solution | H<sub>2</sub>O<sub>2</sub> (30%), FeCl<sub>3</sub> | 72% | |

| Room temperature, 24 hrs | NaNO<sub>2</sub>, HCl | 68% |

Mechanism:

-

Protonation of the amine group by HCl.

-

Nitrosation via NaNO<sub>2</sub>, followed by oxidation to nitro using H<sub>2</sub>O<sub>2</sub>.

Acylation Reactions

The amine group reacts with acyl chlorides to form substituted amides.

Example Reaction:

3-(3-Aminophenyl)-N-methylpropanamide + Acetyl chloride → 3-(3-Acetamidophenyl)-N-methylpropanamide

| Conditions | Reagents | Product Yield | Reference |

|---|---|---|---|

| Dry DCM, 0°C → RT, 12 hrs | Acetyl chloride, Et<sub>3</sub>N | 85% | |

| Solvent-free, microwave | Ac<sub>2</sub>O | 78% |

Key Findings:

-

Microwave irradiation reduces reaction time from 12 hrs to 15 minutes.

-

Steric hindrance from the N-methyl group limits reactivity at the amide nitrogen.

Alkylation Reactions

The amine participates in nucleophilic substitution with alkyl halides.

Example Reaction:

3-(3-Aminophenyl)-N-methylpropanamide + CH<sub>3</sub>I → 3-(3-Dimethylaminophenyl)-N-methylpropanamide

| Conditions | Reagents | Product Yield | Reference |

|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 6 hrs | CH<sub>3</sub>I | 63% | |

| Phase-transfer catalysis | Benzyl chloride, TBAB | 58% |

Limitations:

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux, 8 hrs | HCl | 3-(3-Aminophenyl)propanoic acid | 90% | |

| NaOH (10%), 80°C, 4 hrs | NaOH | 3-(3-Aminophenyl)propanoate salt | 82% |

Applications:

-

Acidic hydrolysis yields free carboxylic acids for further coupling.

-

Basic hydrolysis produces salts compatible with aqueous-phase reactions.

Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Neutralization | NaOH (1M) | Free base (3-(3-Aminophenyl)-N-methylpropanamide) | |

| Salt formation | HCl gas in EtOH | Recovered hydrochloride salt |

Key Data:

Coupling Reactions

The amine group facilitates peptide bond formation.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| EDC/HOBt, DMF, RT, 24 hrs | Boc-Gly-OH | Glycine-conjugated derivative | 75% | |

| DCC, CH<sub>2</sub>Cl<sub>2</sub> | Fmoc-Leu-OH | Leucine-conjugated derivative | 68% |

Applications:

-

Synthesis of drug conjugates targeting folate receptors.

Propiedades

IUPAC Name |

3-(3-aminophenyl)-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12-10(13)6-5-8-3-2-4-9(11)7-8;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAKGMITRBAECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657975 | |

| Record name | 3-(3-Aminophenyl)-N-methylpropanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201633-58-0 | |

| Record name | 3-(3-Aminophenyl)-N-methylpropanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.